molecular formula C13H7F2NO B6375959 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% CAS No. 86111-57-1

2-Cyano-4-(2,4-difluorophenyl)phenol, 95%

Cat. No. B6375959
CAS RN: 86111-57-1
M. Wt: 231.20 g/mol
InChI Key: WLNGCGUDGWKZLE-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,4-difluorophenyl)phenol, 95% (2-CN-4-DFPP) is a synthetic compound used in a variety of scientific research applications. It is a highly versatile compound that is used in many fields, including organic chemistry, biochemistry, and pharmacology. 2-CN-4-DFPP has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-Cyano-4-(2,4-difluorophenyl)phenol, 95% has a wide range of scientific research applications. It has been used in organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used to study the effects of nitric oxide on the cardiovascular system. In pharmacology, it has been used in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% is not fully understood. However, it is believed that the nitric oxide generated by the reaction of 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% with water is responsible for its effects. Nitric oxide is a potent vasodilator, which means that it can relax the blood vessels and increase blood flow. This increased blood flow can have a variety of effects, including reducing blood pressure and improving circulation.
Biochemical and Physiological Effects
2-Cyano-4-(2,4-difluorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been found to reduce blood pressure, increase blood flow, and improve circulation. It has also been found to reduce inflammation and oxidative stress. In addition, it has been found to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,4-difluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is relatively inexpensive. In addition, it is stable and has a long shelf life. However, it is important to note that 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

There are a variety of potential future directions for 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% research. One potential direction is to further study the effects of nitric oxide on the cardiovascular system. Another potential direction is to explore the potential anti-cancer and anti-inflammatory effects of 2-Cyano-4-(2,4-difluorophenyl)phenol, 95%. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% as a drug delivery system. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(2,4-difluorophenyl)phenol, 95% as a reaction catalyst.

Synthesis Methods

2-Cyano-4-(2,4-difluorophenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2,4-difluorophenol with an aqueous solution of sodium nitrite to form a nitroso compound. This nitroso compound is then reacted with acetic acid and sodium acetate to form 2-Cyano-4-(2,4-difluorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGCGUDGWKZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684726
Record name 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2,4-difluorophenyl)phenol

CAS RN

86111-57-1
Record name 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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